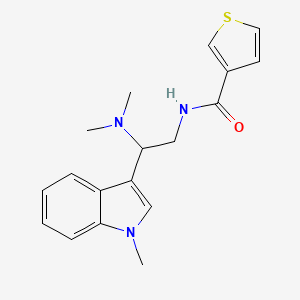
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H21N3O2S
- Molecular Weight : 293.42 g/mol
- CAS Number : 90490774
The compound's biological activity is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : It has been shown to act as a ligand for several receptors, including cannabinoid receptors, which are involved in pain modulation and anti-inflammatory responses.
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.
Biological Activities
The biological activities of this compound can be summarized as follows:
Anti-inflammatory Activity
Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties. For instance:
- In vitro Studies : The compound showed potent inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
- Mechanism : The anti-inflammatory effect is mediated through the downregulation of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in RAW264.7 macrophage cells .
Analgesic Effects
The analgesic potential of the compound has been evaluated in various models:
- Pain Models : In animal models, the compound demonstrated a significant reduction in pain response, indicating its potential as an analgesic agent .
Anticancer Properties
Emerging research suggests that this compound may exhibit anticancer activity:
- Cell Proliferation Inhibition : Studies have indicated that the compound inhibits cell proliferation in various cancer cell lines, potentially through apoptosis induction mechanisms .
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Case Study 1 : A study involving animal models of arthritis showed significant improvement in inflammation and pain when treated with the compound compared to control groups .
- Case Study 2 : In vitro assays demonstrated that the compound effectively reduced tumor cell viability by inducing apoptosis in human cancer cell lines, suggesting a dual role as both an anti-inflammatory and anticancer agent .
Summary Table of Biological Activities
| Biological Activity | Methodology | Results |
|---|---|---|
| Anti-inflammatory | COX inhibition assay | IC50 comparable to diclofenac |
| Analgesic | Pain response evaluation | Significant reduction observed |
| Anticancer | Cell viability assay | Induced apoptosis in cancer cells |
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-20(2)17(10-19-18(22)13-8-9-23-12-13)15-11-21(3)16-7-5-4-6-14(15)16/h4-9,11-12,17H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDPDVSVLVZSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CSC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














